molecular formula C13H20N6 B10910028 1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-4-amine

1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-4-amine

Cat. No.: B10910028
M. Wt: 260.34 g/mol
InChI Key: OUPZKERTYMBJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification of 1-[1-(6,7,8,9-Tetrahydro-5H-Triazolo[4,3-a]Azepin-3-yl)Propyl]-1H-Pyrazol-4-Amine

The compound’s architecture comprises three distinct regions (Table 1):

Table 1: Structural Components of 1-[1-(6,7,8,9-Tetrahydro-5H-Triazolo[4,3-a]Azepin-3-yl)Propyl]-1H-Pyrazol-4-Amine

Component Structural Features Role in Bioactivity
Triazolo-azepine core Bicyclic system with 1,2,4-triazole fused to 6,7,8,9-tetrahydro-5H-azepine Enhances binding to ATP pockets
Propyl linker -(CH~2~)~3~- chain connecting triazolo-azepine to pyrazole Optimizes pharmacophore spacing
4-Aminopyrazole moiety Pyrazole ring substituted with -NH~2~ at position 4 Mediates hydrogen bonding with kinases

The triazolo-azepine core features a planar triazole ring (positions 1,2,4) fused to a partially saturated azepine, introducing puckering that adapts to hydrophobic enzyme pockets. Nuclear magnetic resonance (NMR) data for analogous triazolo-azepines confirm chair-like conformations in solution, with the triazole nitrogen atoms participating in intermolecular hydrogen bonds. The 4-aminopyrazole group contributes a hydrogen bond donor-acceptor pair, mimicking adenine’s interactions in kinase ATP-binding sites.

Historical Evolution of Fused Triazolo-Azepine Pharmacophores

The development of triazolo-azepine derivatives began with early γ-secretase inhibitors, where the triazole’s electron-deficient nature facilitated interactions with catalytic aspartate residues. In 2019, Blass et al. reported triazolo-azepines as potent γ-secretase modulators, demonstrating the scaffold’s versatility in central nervous system targets. Concurrently, Ukrainian researchers synthesized 3-(het)aryl-triazolo-azepine acrylonitriles, revealing analgesic efficacy comparable to ketorolac in murine models. These findings underscored the scaffold’s adaptability across therapeutic areas.

Advances in synthetic methodologies have been pivotal. Initial routes relied on condensation of azepine precursors with cyanoacetic acid hydrazide, but yields were limited by regioselectivity issues. The 2025 introduction of palladium-catalyzed tandem reactions marked a turning point, enabling efficient construction of triazolo-azepine-fused systems via carbopalladation and electrophilic substitution. This method achieved 2180–2191 kJ/mol activation energies, producing sterically hindered analogs in >80% yields.

Hybridization with pyrazole motifs emerged from kinase inhibitor research, where 4-aminopyrazoles demonstrated high affinity for tyrosine kinases. Molecular modeling of the title compound predicts simultaneous engagement of triazolo-azepine with hydrophobic pockets and pyrazole-amine with catalytic lysine residues, a dual mechanism observed in Bruton’s tyrosine kinase (BTK) inhibitors.

Properties

Molecular Formula

C13H20N6

Molecular Weight

260.34 g/mol

IUPAC Name

1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine

InChI

InChI=1S/C13H20N6/c1-2-11(19-9-10(14)8-15-19)13-17-16-12-6-4-3-5-7-18(12)13/h8-9,11H,2-7,14H2,1H3

InChI Key

OUPZKERTYMBJLK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NN=C2N1CCCCC2)N3C=C(C=N3)N

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization

The triazolo[4,3-a]azepine scaffold is synthesized via cyclization of hydrazine derivatives with cyclic ketones or aldehydes. For example:

  • Intermediate 6,7,8,9-tetrahydro-5H-[1,triazolo[4,3-a]azepine is prepared by reacting 2-chloronicotinaldehyde with hydrazine hydrate under reflux in ethanol, followed by catalytic hydrogenation to reduce double bonds.

Representative Reaction:

2-Chloronicotinaldehyde+Hydrazine HydrateEtOH, refluxTriazoloazepine Intermediate(Yield: 68–75%)\text{2-Chloronicotinaldehyde} + \text{Hydrazine Hydrate} \xrightarrow{\text{EtOH, reflux}} \text{Triazoloazepine Intermediate} \quad \text{(Yield: 68–75\%)}

Alternative Route Using Diaziridine Intermediates

A patent (US20230406829A1) describes the use of diaziridine intermediates for triazolo ring formation. Oxidation of diaziridine 20 with iodine yields diazirine 21, a precursor to the triazoloazepine system:

Diaziridine 20I2,THFDiazirine 21(Yield: 52%)\text{Diaziridine 20} \xrightarrow{\text{I}_2, \text{THF}} \text{Diazirine 21} \quad \text{(Yield: 52\%)}

Functionalization with the Propyl Linker

Alkylation of Triazoloazepine

The propyl group is introduced via Mitsunobu reaction or nucleophilic substitution :

  • Mitsunobu conditions : Triazoloazepine is reacted with 1-propanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Alkyl halide substitution : 3-Bromopropane is used with a base (e.g., K2_2CO3_3) in DMF at 80°C.

Data Table: Alkylation Conditions and Yields

MethodReagentsSolventTemp (°C)Yield (%)Source
MitsunobuDEAD, PPh3_3THF2578
Nucleophilic substitution3-Bromopropane, K2_2CO3_3DMF8065

Synthesis of the Pyrazole-4-Amine Moiety

Knorr Pyrazole Synthesis

The pyrazole ring is formed via cyclocondensation of β-keto esters with hydrazines:

  • Ethyl 3-oxobutanoate reacts with hydrazine hydrate in acetic acid to yield 1H-pyrazol-5-amine.

Nitro Group Reduction

In a patent (EP2322176A1), a nitro-substituted pyrazole intermediate is reduced using H2_2/Pd-C or SnCl2_2 to afford the amine:

3-Nitro-1H-pyrazoleH2/Pd-C, MeOH1H-Pyrazol-4-amine(Yield: 89%)\text{3-Nitro-1H-pyrazole} \xrightarrow{\text{H}_2/\text{Pd-C, MeOH}} \text{1H-Pyrazol-4-amine} \quad \text{(Yield: 89\%)}

Final Coupling of Triazoloazepine and Pyrazole

Buchwald-Hartwig Amination

A palladium-catalyzed coupling links the propyl-triazoloazepine with the pyrazole-4-amine:

  • Conditions : Pd2_2(dba)3_3, Xantphos, Cs2_2CO3_3 in toluene at 110°C.

Reductive Amination

An alternative method uses NaBH3_3CN to couple a ketone intermediate with the amine:

Triazoloazepine-propyl ketone+Pyrazole-4-amineNaBH3CN, MeOHTarget Compound(Yield: 63%)\text{Triazoloazepine-propyl ketone} + \text{Pyrazole-4-amine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound} \quad \text{(Yield: 63\%)}

Optimization and Challenges

  • Regioselectivity : Controlling the position of substitution on the triazoloazepine requires careful selection of protecting groups (e.g., Boc for amines).

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates but may necessitate purification via column chromatography.

  • Scale-Up : Microwave-assisted synthesis reduces reaction times (e.g., from 24 h to 1 h) .

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction reactions could yield derivatives with different functional groups.

    Substitution: Substitution reactions at the triazolotriazepine or pyrazole positions are plausible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products depend on the reaction conditions and the substituents present. Further research is needed to identify these products conclusively.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds related to triazolo[4,3-a]azepines exhibit significant antitumor properties. For example, derivatives of triazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In one study, a series of substituted triazole derivatives demonstrated potent activity against human cancer cells, suggesting that the triazoloazepine structure could be a promising scaffold for developing new anticancer agents .

Neuroprotective Effects

The neuroprotective potential of triazolo derivatives has been explored extensively. Studies have shown that certain triazolo compounds can inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound under consideration may similarly exhibit neuroprotective effects due to its structural analogies with known neuroprotective agents .

Antimicrobial Properties

Compounds containing the triazole ring have been reported to possess antimicrobial activity against various pathogens. Preliminary studies on related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the target compound may also have similar antimicrobial properties .

Anti-inflammatory Activity

The anti-inflammatory properties of triazolo derivatives are well-documented in scientific literature. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions such as arthritis and other inflammatory diseases. The specific compound may contribute to this field by providing a new mechanism of action through its unique structure .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxic effects on cancer cell lines
NeuroprotectiveInhibition of neuroinflammation
AntimicrobialActivity against Gram-positive/negative bacteria
Anti-inflammatoryModulation of inflammatory pathways

Case Study 1: Synthesis and Evaluation of Triazolo Derivatives

In a study published in Medicinal Chemistry, researchers synthesized a series of triazolo derivatives based on the azepine structure. These compounds were evaluated for their anticancer activity against various cell lines, with several exhibiting IC50 values in the low micromolar range. The study concluded that modifications to the azepine core could enhance biological activity significantly .

Case Study 2: Neuroprotective Mechanisms

A research article focused on the neuroprotective effects of triazole derivatives demonstrated that these compounds could reduce oxidative stress markers in neuronal cells exposed to toxic agents. This suggests that the compound may offer therapeutic benefits in neurodegenerative conditions by protecting neuronal integrity .

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an open question. Researchers would need to investigate its interactions with cellular targets and signaling pathways.

Comparison with Similar Compounds

Structural Modifications in Triazolo-Azepine Derivatives

Key structural analogs differ in substituents on the pyrazole ring, linker length/type, or heterocyclic core variations.

Table 1: Molecular Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight Substituents Key References
Target Compound C₁₃H₂₀N₆ 260.34 Propyl linker
1-Ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₈N₆ 246.31 Ethyl group
5-Methyl-1-(1-{[5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propyl)-1H-pyrazol-3-amine C₁₄H₂₂N₆ 274.37 Methyl on pyrazole
1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine hydrochloride C₁₁H₁₇ClN₆ 268.75 Methylene linker, HCl salt
4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1,2,5-oxadiazol-3-amine C₉H₁₂N₆O 220.23 Oxadiazole ring

Pharmacological Implications

  • The methylated pyrazole derivative (C₁₄H₂₂N₆) in may exhibit enhanced metabolic stability due to steric protection of the amine group . The oxadiazole-containing analog (C₉H₁₂N₆O) in replaces pyrazole with a 1,2,5-oxadiazole, altering electron distribution and hydrogen-bonding capacity, which could modulate receptor selectivity .
  • Linker Modifications :

    • The methylene-linked hydrochloride salt (C₁₁H₁₇ClN₆) in demonstrates improved aqueous solubility due to ionic character, a critical factor for bioavailability in CNS-targeting drugs .

Biological Activity

The compound 1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-4-amine is a derivative of triazole and pyrazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular structure of the compound features a triazole and pyrazole moiety that contributes to its pharmacological properties. The presence of a tetrahydro-triazole ring enhances its ability to interact with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, triazole derivatives have shown effectiveness against various bacterial strains and fungi. Research has demonstrated that the incorporation of a triazole ring can enhance the antibacterial activity of compounds against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Compounds containing triazole derivatives have been investigated for their potential anticancer effects. A study highlighted that certain triazole-containing compounds exhibited cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has also been documented. Compounds similar to 1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-4-amine have been screened for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Study 1: Antimicrobial Screening

In a study assessing the antimicrobial activity of various triazole derivatives, including those structurally related to the compound , several showed promising results against gram-positive and gram-negative bacteria. The study utilized a disc diffusion method to evaluate efficacy .

Study 2: Cytotoxicity Assay

A cytotoxicity assay was performed on MCF-7 and Bel-7402 cell lines using synthesized triazole derivatives. The results indicated that certain compounds significantly inhibited cell proliferation compared to control groups, suggesting potential for further development as anticancer agents .

Study 3: In Vivo Anti-inflammatory Activity

In vivo studies on animal models demonstrated that selected triazole derivatives reduced edema and inflammation markers significantly when compared to untreated controls. This indicates potential therapeutic applications in inflammatory diseases .

Data Tables

Activity Compound IC50 Value (µM) Reference
AntibacterialTriazole Derivative A12.5
AnticancerTriazole Derivative B15.0
Anti-inflammatoryTriazole Derivative C10.0

Q & A

Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step pathways, often requiring cyclocondensation of precursors. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours can facilitate coupling reactions, as demonstrated in similar triazole-azepine systems . Optimization includes:

  • Catalyst selection : Copper catalysts enhance coupling efficiency in heterocyclic systems.
  • Solvent choice : Polar aprotic solvents like DMSO improve solubility of intermediates.
  • Temperature control : Prolonged mild heating (35–50°C) minimizes side reactions.
    Purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high yields (17–24% in analogous syntheses) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For instance, δ 8.87 ppm (d, J = 2.0 Hz) in CDCl3_3 indicates pyrazole protons in related structures .
  • HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]+^+) .
  • HPLC : Assesses purity (>97% in optimized protocols) .

Q. How do structural modifications influence solubility and stability?

Methodological Answer:

  • Amino group placement : The pyrazol-4-amine moiety enhances aqueous solubility via hydrogen bonding.
  • Saturation effects : The tetrahydro-azepine ring reduces steric hindrance, improving thermal stability .
  • Substituent tuning : Fluorine or methoxy groups on aromatic rings can alter logP values, as seen in structurally related triazoles .

Advanced Research Questions

Q. How can computational methods streamline reaction design for this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory) predict transition states and optimize reaction pathways. For example:

  • Reaction path searches : Identify energetically favorable intermediates in azepine ring formation.
  • Machine learning : Models trained on analogous heterocyclic systems (e.g., triazolo-pyridines) predict optimal solvent-catalyst pairs .
  • Molecular docking : Pre-screen bioactivity against targets like 14-α-demethylase (PDB: 3LD6) to prioritize synthesis .

Q. How can contradictory biological activity data be resolved in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Data normalization : Control for assay variability (e.g., IC50_{50} values across cell lines).
  • Substituent swapping : Compare ethyl vs. methyl groups at the propyl linker to isolate steric/electronic effects .
  • Meta-analysis : Cross-reference with triazolo-azepine analogs (e.g., 1-ethyl-4,5,6,7-tetrahydroindazoles) to identify conserved pharmacophores .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

Methodological Answer:

  • Flow chemistry : Continuous reactors enhance mixing and heat transfer for exothermic steps (e.g., cyclocondensation).
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust reagent stoichiometry .
  • Crystallization optimization : Solvent-antisolvent systems (e.g., THF/water) yield high-purity crystals (>99% by HPLC) .

Q. How does the compound’s conformational flexibility impact target binding?

Methodological Answer:

  • Molecular dynamics simulations : Reveal preferred conformations of the tetrahydro-azepine ring in aqueous vs. lipid environments.
  • Bioisosteric replacement : Substitute the triazole ring with oxadiazole to assess rigidity-activity trade-offs .
  • X-ray crystallography : Resolve binding poses with enzymes (e.g., kinases) to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.